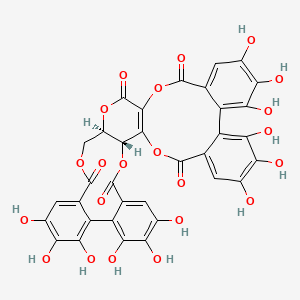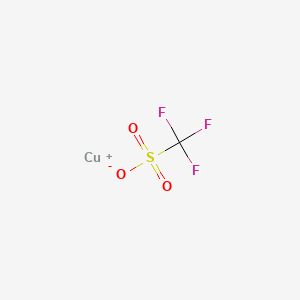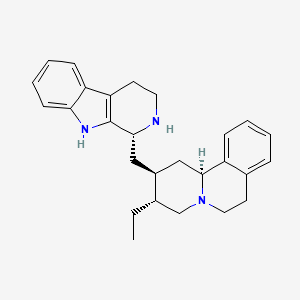
Emblicanin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Emblicanin B is a constituent found in Phyllanthus emblica, also known as Emblica officinalis (Family: Euphorbiaceae), which belongs to the class of hydrolyzable tannins . It is a type of polyphenol found in Indian gooseberry . Apart from these, constituents of different classes like alkaloids, amino acids, carbohydrates, flavonoids, organic acids, phenols, and vitamins are present in the plant .
Synthesis Analysis
This compound is a natural compound found in Phyllanthus emblica. The synthesis of this compound in the plant can be influenced by various factors, including the application of a combination of organic and inorganic nutrients . In vitro mutagenesis can also serve as a viable option for the amelioration of emblicanin-A and -B biosynthesis via the use of chemicals like ethyl methane sulphonate and ethidium bromide or using physical mutagens such as ultra-violet or gamma radiation .Molecular Structure Analysis
This compound has a molecular formula of C34H20O22 . It is a low molecular weight hydrolysable tannin .Chemical Reactions Analysis
This compound, along with other constituents of Phyllanthus emblica, has less solubility in water, which is the reason their bioavailability had reported less in formulation .Applications De Recherche Scientifique
Hepatoprotective Properties
Emblicanin B, along with other components like emblicanin A, punigluconin, and pedunculagin, found in Emblica officinalis (Amla), has been demonstrated to exhibit hepatoprotective properties. A study by Bhattacharya et al. (2000) found that an emblicanin A and B enriched fraction from Emblica officinalis fruits, when administered to rats, inhibited iron overload-induced hepatic lipid peroxidation and improved markers of hepatic dysfunction, suggesting its potential for hepatoprotection in traditional Ayurveda practices (Bhattacharya, Kumar, Ghosal, & Bhattacharya, 2000).
Wound Healing Effects
This compound, alongside emblicanin A, has shown efficacy in dermal wound healing. Sumitra et al. (2009) investigated the effects of Emblica officinalis on wound healing and found that it promoted wound contraction, increased cellular proliferation, and enhanced collagen cross-linking at the wound site. This suggests that this compound may play a role in accelerating the wound healing process (Sumitra, Manikandan, Gayathri, Mahendran, & Suguna, 2009).
Antioxidant and Anti-inflammatory Activity
This compound, as part of the aqueous extract of Phyllanthus emblica, has been shown to have antioxidant and anti-inflammatory effects. Usharani et al. (2013) conducted a study on patients with type 2 diabetes mellitus and found that an extract containing emblicanin A and B significantly improved endothelial function and reduced biomarkers of oxidative stress and systemic inflammation (Usharani, Fatima, & Muralidhar, 2013).
Anti-cancer Potential
This compound has shown potential in cancer research, particularly in the context of prostate cancer. Selvaraj et al. (2020) found that emblicanin-A, a close relative of this compound, inhibited the growth of prostate cancer cells by modulating apoptotic signaling molecules. This suggests that this compound may also possess similar anti-cancer properties, warranting further investigation (Selvaraj, Ponnulakshmi, Vishnupriya, Sindhura, Sai Ravi Teja, Divya, & Surapaneni, 2020).
Cardioprotective Effects
Research indicates that Emblica officinalis, which contains this compound, has cardioprotective effects. Studies have shown that it can be beneficial in reducing ischemic-reperfusion injury and may have a protective effect against various cardiac disorders. This suggests the potential of this compound in contributing to heart health (Bhattacharya, Bhattacharya, Sairam, & Ghosal, 2002).
Mécanisme D'action
Emblicanin B, along with other constituents of Phyllanthus emblica, has been researched for several pharmacological activities including analgesic, antibacterial, larvicidal, antifungal, antioxidant, anti-inflammatory, mosquitocidal, and anticancer activities . The mechanism of action of antioxidant activity has been suggested to be due to recycling of sugar reductone moiety and conversion of the polyphenol into medium and high molecular weight tannins .
Safety and Hazards
Orientations Futures
Emblicanin B has abundant potential applications and is sure to be incorporated in the future into commercially available products and new uses/processes are going to be explored . Future studies can be planned in larger populations with different stages of the disease to confirm the benefits of Emblica officinalis extract in diabetic complications .
Propriétés
IUPAC Name |
(1R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-2(19),5,7,9,11,13,15,26,28,30,32,34,36-tridecaene-4,17,20,25,38-pentone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20O22/c35-10-1-6-15(23(43)19(10)39)16-7(2-11(36)20(40)24(16)44)31(48)54-27-14(5-52-30(6)47)53-34(51)29-28(27)55-32(49)8-3-12(37)21(41)25(45)17(8)18-9(33(50)56-29)4-13(38)22(42)26(18)46/h1-4,14,27,35-46H,5H2/t14-,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSDMRUXOVAXNP-LOKFHWFJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=C(C(=O)O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H](C3=C(C(=O)O2)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20O22 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180465-45-6 |
Source


|
| Record name | Emblicanin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180465456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EMBLICANIN B | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91J5AHD9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![O3-(2-fluorobenzoyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbohydroximamide](/img/structure/B1240820.png)
![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-1,3-benzodioxole-5-carboxamide](/img/structure/B1240821.png)
![5-chloro-N'-[(1E,2E)-3-(2-furyl)-1-methylprop-2-enylidene]-2-hydroxybenzohydrazide](/img/structure/B1240822.png)
![Methyl 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate;hydrochloride](/img/structure/B1240826.png)
![{8-[(4-Carbamimidoyl-phenyl)-methyl-carbamoyl]-3-oxo-4-phenethyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1240828.png)


![(2E,4E)-7-[4-(dimethylamino)phenyl]-N,4,6-trimethyl-7-oxohepta-2,4-dienamide](/img/structure/B1240831.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-3-[(E)-(3,4-dimethoxyphenyl)methyleneamino]urea](/img/structure/B1240835.png)


![4-[[[4-[(4-Fluorophenyl)methyl]-2,3-dihydro-1,4-benzothiazin-6-yl]-oxomethyl]amino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1240838.png)
![(2-Methylbenzimidazol-1-yl)-[(5-nitro-2-thienyl)methylene]amine](/img/structure/B1240839.png)
